

5-(3-Fluorophenyl)-5-oxovaleric acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

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An In-depth Technical Guide to 5-(3-Fluorophenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)-5-oxovaleric acid**, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in the broader context of pharmaceutical research.

Chemical Structure and IUPAC Name

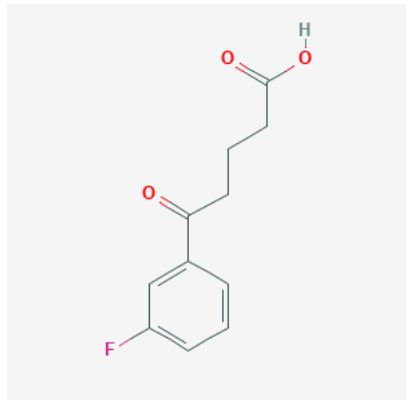
The chemical structure of **5-(3-Fluorophenyl)-5-oxovaleric acid** is characterized by a valeric acid backbone with a ketone group at the 5-position, which is attached to a 3-fluorinated phenyl ring.

IUPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]

Synonyms: 3-Fluoro-delta-oxobenzenepentanoic acid, 5-(3-Fluorophenyl)-5-oxopentanoic acid[1]

Chemical Formula: C₁₁H₁₁FO₃

2D Structure:



Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **5-(3-Fluorophenyl)-5-oxovaleric acid** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Molecular Weight	210.20 g/mol	[1]
CAS Number	845790-38-7	[1][2][3]
Appearance	White to off-white solid	Inferred from supplier data
Melting Point	~109.1°C (predicted for 4-fluoro isomer)	[4]
Boiling Point	~394.6°C at 760 mmHg (predicted for 4-fluoro isomer)	[4]
Solubility	Soluble in DMSO, methanol; sparingly soluble in water	[4]
pKa	~4.2 (predicted for a similar compound)	[5]
LogP	1.5	[1]

Experimental Protocols

The synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid** is most commonly achieved via a Friedel-Crafts acylation reaction. The following protocol is a detailed methodology adapted from procedures for analogous compounds.

Synthesis of **5-(3-Fluorophenyl)-5-oxovaleric acid** via Friedel-Crafts Acylation

Materials:

- Glutaric anhydride
- Fluorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium sulfate (Na_2SO_4), anhydrous
- Toluene
- Hexane
- Ice

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.
- **Addition of Reactants:** Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature between 0 - 5°C .

- **Acylation Reaction:** After the addition of the glutaric anhydride solution, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
- **Reaction Progression:** Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup and Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate and then filter.
- **Solvent Removal:** Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system, such as toluene-hexane, to obtain pure **5-(3-Fluorophenyl)-5-oxovaleric acid** as a white to off-white solid.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and HPLC.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an aryl keto acid like **5-(3-Fluorophenyl)-5-oxovaleric acid**.



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Caption: Synthesis and Purification Workflow for **5-(3-Fluorophenyl)-5-oxovaleric acid**.

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